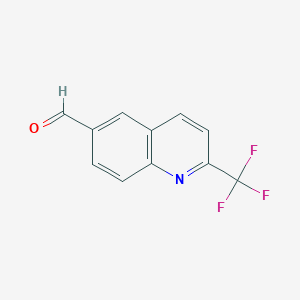
2-(Trifluoromethyl)quinoline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)quinoline-6-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C11H6F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a compound of interest in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) and a base such as potassium fluoride (KF) in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)quinoline-6-carbaldehyde may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Trifluoromethyl)quinoline-6-carboxylic acid.
Reduction: 2-(Trifluoromethyl)quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(Trifluoromethyl)quinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of advanced materials, including liquid crystals and dyes.
作用机制
The mechanism of action of 2-(Trifluoromethyl)quinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 6-(Trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinoline-4-carbaldehyde
Uniqueness
2-(Trifluoromethyl)quinoline-6-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the trifluoromethyl and aldehyde groups allows for a diverse range of chemical modifications and applications, making it a versatile compound in various fields of research .
属性
分子式 |
C11H6F3NO |
|---|---|
分子量 |
225.17 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)quinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10-4-2-8-5-7(6-16)1-3-9(8)15-10/h1-6H |
InChI 键 |
LAHKKTLEVUAUCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















